[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate
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Overview
Description
[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate: is a complex organic compound that features a combination of naphthalene, bromonaphthalene, and chlorobenzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate typically involves multiple steps:
Formation of 1-bromonaphthalene-2-yl acetate: This step involves the reaction of 1-bromonaphthalene with acetic anhydride in the presence of a catalyst.
Hydrazinylidene formation: The acetate is then reacted with hydrazine to form the hydrazinylidene intermediate.
Condensation with naphthalene-2-yl: The hydrazinylidene intermediate is then condensed with naphthalene-2-yl under specific conditions to form the desired compound.
Chlorobenzoate addition: Finally, the compound is reacted with 2-chlorobenzoic acid to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene moieties.
Reduction: Reduction reactions can occur at the hydrazinylidene linkage.
Substitution: The bromonaphthalene and chlorobenzoate groups can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Products may include naphthoquinones and other oxidized derivatives.
Reduction: Reduced products may include hydrazine derivatives.
Substitution: Substituted products may include various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving hydrazine derivatives.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials, particularly those with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate involves its interaction with specific molecular targets. The hydrazinylidene moiety can interact with various enzymes and proteins, potentially inhibiting their activity. The naphthalene and bromonaphthalene groups can interact with cellular membranes, affecting their function.
Comparison with Similar Compounds
Ethyl 3-(furan-2-yl)propionate: This compound has a similar structure but features a furan ring instead of naphthalene.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: This compound features a bromine-substituted aromatic ring similar to the bromonaphthalene moiety.
Ethyl acetoacetate: This compound is structurally simpler but shares some reactivity characteristics with the hydrazinylidene moiety.
Uniqueness: The uniqueness of [1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate lies in its combination of multiple functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C30H20BrClN2O4 |
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Molecular Weight |
587.8 g/mol |
IUPAC Name |
[1-[(E)-[[2-(1-bromonaphthalen-2-yl)oxyacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 2-chlorobenzoate |
InChI |
InChI=1S/C30H20BrClN2O4/c31-29-22-10-4-2-8-20(22)14-16-27(29)37-18-28(35)34-33-17-24-21-9-3-1-7-19(21)13-15-26(24)38-30(36)23-11-5-6-12-25(23)32/h1-17H,18H2,(H,34,35)/b33-17+ |
InChI Key |
LOHKKIRXQNFXKS-ATZGPIRCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)OC(=O)C5=CC=CC=C5Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)COC3=C(C4=CC=CC=C4C=C3)Br)OC(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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